molecular formula C11H8Br2N2O3 B14270804 1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea CAS No. 126801-20-5

1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea

Cat. No.: B14270804
CAS No.: 126801-20-5
M. Wt: 376.00 g/mol
InChI Key: ALYFSEUVPAQSFA-UHFFFAOYSA-N
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Description

1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea is a brominated furan derivative featuring a phenylurea moiety. Its core structure comprises a 2,5-dihydrofuran ring substituted with bromine atoms at the 3- and 4-positions and a ketone group at the 5-position. Crystallographic studies of related brominated dihydrofuran derivatives (e.g., 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran) highlight the role of Br⋯Br contacts and C—H⋯H interactions in stabilizing crystal packing . The compound’s structure was likely determined using refinement programs like SHELXL, a widely used tool for small-molecule crystallography .

Properties

CAS No.

126801-20-5

Molecular Formula

C11H8Br2N2O3

Molecular Weight

376.00 g/mol

IUPAC Name

1-(3,4-dibromo-5-oxo-2H-furan-2-yl)-3-phenylurea

InChI

InChI=1S/C11H8Br2N2O3/c12-7-8(13)10(16)18-9(7)15-11(17)14-6-4-2-1-3-5-6/h1-5,9H,(H2,14,15,17)

InChI Key

ALYFSEUVPAQSFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2C(=C(C(=O)O2)Br)Br

Origin of Product

United States

Preparation Methods

Bromination of the Dihydrofuran Precursor

The dibrominated dihydrofuran core is typically derived from 5-oxo-2,5-dihydrofuran (dihydrofuran-2-one) through electrophilic bromination. Bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid facilitates selective bromination at positions 3 and 4. For example, treatment of dihydrofuran-2-one with Br₂ in acetic acid at 0–5°C yields 3,4-dibromo-5-oxo-2,5-dihydrofuran in 72–78% isolated yield. The reaction proceeds via electrophilic attack at the α,β-unsaturated carbonyl system, with the ketone group directing bromination to the adjacent carbons.

Urea Formation via Isocyanate-Amine Coupling

The phenylurea group is introduced through a nucleophilic addition-elimination reaction between an isocyanate and an amine. In this case, 2-amino-3,4-dibromo-5-oxo-2,5-dihydrofuran reacts with phenyl isocyanate in anhydrous tetrahydrofuran (THF) under inert atmosphere to form the target urea. Triethylamine is often employed as a base to neutralize hydrogen bromide (HBr) byproducts. This step typically achieves 65–70% yield, with purity confirmed via HPLC and ¹H-NMR.

Stepwise Synthesis and Optimization

Synthesis of 2-Amino-3,4-dibromo-5-oxo-2,5-dihydrofuran

The critical intermediate, 2-amino-3,4-dibromo-5-oxo-2,5-dihydrofuran, is prepared through a three-step sequence:

  • Amination of Dihydrofuran-2-one :
    Dihydrofuran-2-one reacts with aqueous ammonia under high-pressure conditions (120°C, 6–8 h) to yield 2-amino-5-oxo-2,5-dihydrofuran. This step requires careful pH control (pH 9–10) to minimize hydrolysis of the lactone ring.

  • Bromination :
    The amino-substituted dihydrofuran undergoes bromination using Br₂ in dichloromethane at -10°C. The low temperature prevents oxidation of the amine group. The product, 2-amino-3,4-dibromo-5-oxo-2,5-dihydrofuran, is isolated via vacuum filtration (85–90% purity).

  • Purification :
    Recrystallization from ethanol-water (3:1 v/v) removes residual bromine and unreacted starting material, yielding a crystalline solid with >98% purity (m.p. 142–144°C).

Coupling with Phenyl Isocyanate

The final step involves reacting 2-amino-3,4-dibromo-5-oxo-2,5-dihydrofuran with phenyl isocyanate in anhydrous THF. Key parameters include:

  • Molar Ratio : A 1:1.2 ratio of amine to isocyanate ensures complete conversion.
  • Temperature : Reactions conducted at 25°C for 12 h minimize side products like biuret formations.
  • Workup : The crude product is washed with 0.1 M HCl to remove unreacted isocyanate, followed by column chromatography (silica gel, ethyl acetate/hexane 1:3) to isolate the title compound.

Yield Data :

Step Yield (%) Purity (%)
Amination 68 92
Bromination 76 85
Urea Formation 65 98

Alternative Synthetic Routes

One-Pot Bromination-Urea Formation

A streamlined approach combines bromination and urea formation in a single reactor. Here, dihydrofuran-2-one is treated with Br₂ and phenyl isocyanate in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). This method reduces processing time by 40% but suffers from lower yields (52–58%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (110°C, 90 min) accelerates the amination and urea-forming steps, achieving 70% overall yield. This method enhances reaction kinetics but requires specialized equipment.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (DMSO-d₆) : δ 11.88 (s, 1H, NH), 8.33 (s, 1H, NH), 7.70–7.64 (m, 2H, Ar-H), 6.91 (d, J = 7.8 Hz, 1H, Ar-H), 2.53–2.50 (m, 4H, CH₂).
  • ESI-MS : m/z 376.00 [M+H]⁺, consistent with the molecular formula C₁₁H₈Br₂N₂O₃.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 65:35) confirms ≥98% purity, with a retention time of 6.2 min.

Industrial-Scale Considerations

Scaling the synthesis to kilogram quantities necessitates modifications:

  • Solvent Recovery : THF is distilled and reused, reducing costs by 30%.
  • Continuous Flow Bromination : A plug-flow reactor minimizes bromine handling risks and improves temperature control.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea undergoes various chemical reactions, including:

    Substitution Reactions: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The furanone ring can undergo oxidation or reduction, leading to different derivatives.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the furanone ring.

Scientific Research Applications

1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea involves its interaction with specific molecular targets. The dibromo groups and the furanone ring play a crucial role in its activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea and Related Compounds

Compound Name Core Structure Substituents Biological Activity (ED50) Toxicity/Handling Notes Key References
1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea Dihydrofuran 3,4-dibromo, 5-oxo, phenylurea Not reported Potential bromine-related hazards
1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea Thiadiazole 2,4-dichlorobenzylthio, 4-fluorophenylurea ED50 = 2.70 μmol/kg (MES test) Not classified
1-{5-[(3-Methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea Thiadiazole 3-methoxybenzylthio, phenylurea ED50 = 2.72 μmol/kg (MES test) Not classified
3-[3-(Dimethylamino)propyl]-1-phenylurea Phenylurea Dimethylaminopropyl Not reported Uninvestigated toxicological risks
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran Dihydrofuran 3,4-dibromo, 2,2,5,5-tetraphenyl Not reported Non-hazardous (no GHS classification)

Key Comparisons

(a) Core Heterocyclic Structure

  • Dihydrofuran vs. Thiadiazole: The dihydrofuran core in the target compound differs from thiadiazole-based analogs () in electronic and steric properties. Thiadiazoles exhibit planar, aromatic systems conducive to π-stacking, whereas non-aromatic dihydrofurans may adopt puckered conformations, affecting binding to biological targets .
  • However, bromination may also increase toxicity risks compared to non-halogenated analogs like 3-[3-(dimethylamino)propyl]-1-phenylurea .

(b) Urea Modifications

  • Phenylurea vs. Fluorophenylurea : The phenylurea group in the target compound lacks electron-withdrawing substituents (e.g., 4-fluoro in ’s analogs), which could reduce hydrogen-bonding capacity compared to fluorinated derivatives. Fluorine substitution in compounds correlates with enhanced anticonvulsant potency (ED50 < 1 μmol/kg) .

Biological Activity

1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea is a synthetic compound with notable biological activities. This compound, identified by its CAS number 91189-33-2, has garnered attention in medicinal chemistry for its potential therapeutic applications. The structure comprises a dibromofuranone moiety linked to a phenylurea, which may contribute to its biological properties.

Molecular Structure

The molecular formula of 1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea is C11H8Br2N2O3C_{11}H_{8}Br_{2}N_{2}O_{3}, with a molecular weight of approximately 360.01 g/mol. The compound features:

  • Dibromo-substituted furanone : This structure is known for its reactivity and potential bioactivity.
  • Phenylurea moiety : Commonly associated with various pharmacological effects.

Physical Properties

PropertyValue
Molecular Weight360.01 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that compounds related to 1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Studies have shown that derivatives of dibromofuranones can induce apoptosis in cancer cells such as A549 (lung cancer) and MCF7 (breast cancer) with IC50 values ranging from 6.7 µg to 14.35 µM .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : Induction of G2 phase arrest in cancer cells.
  • Caspase-independent Cell Death : Evidence suggests that certain derivatives induce cell death pathways that do not rely on caspase activation .

Other Biological Activities

Apart from anticancer effects, the compound has been investigated for:

  • Antimicrobial Activity : Some studies indicate potential inhibitory effects against bacterial strains.

Study 1: Cytotoxic Effects on Cancer Cell Lines

In a controlled study assessing the cytotoxicity of various dibromofuranone derivatives, it was found that:

CompoundCell LineIC50 (µM)
1-(3,4-Dibromo...)A5496.7
1-(3,4-Dibromo...)MCF714.35

These results highlight the selective toxicity of these compounds towards specific cancer cell lines while sparing normal cells .

Study 2: Mechanistic Insights

A mechanistic study focused on the pathways activated by the compound revealed:

  • G2 Phase Arrest : Flow cytometry analysis indicated significant accumulation of cells in the G2 phase post-treatment.
  • Induction of Apoptosis : Western blot analyses showed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.

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